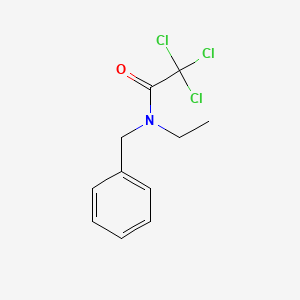
2-(4-chlorophenyl)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves strategic chemical reactions to introduce specific functional groups into the parent molecule. For example, compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have been synthesized and characterized, highlighting the importance of intermolecular interactions in the crystal packing of such compounds (Saravanan et al., 2016).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and physical properties. Studies on similar molecules, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveal the significance of hydrogen bonding and halogen interactions in stabilizing molecular assemblies (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactivity channels for related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, have been explored, indicating the versatility of these molecules under various oxidation conditions, leading to a variety of products (Pailloux et al., 2007). These studies are fundamental in understanding the chemical behavior and potential applications of such compounds.
Physical Properties Analysis
The physical properties, including crystal structure and intermolecular interactions, play a crucial role in determining the compound's suitability for specific applications. For instance, the crystal structure of compounds similar to 2-(4-chlorophenyl)-N-(2-pyridinylmethyl)acetamide showcases the role of hydrogen bonding and molecular orientation in the solid state, affecting their physical characteristics and stability (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, are key to understanding the compound's functionality. The synthesis and characterization of related molecules, highlighting their reactivity and the formation of complex structures upon reaction with specific agents, provide insights into the chemical nature and potential utility of these compounds (Jian-wei, 2009).
作用機序
Target of Action
The primary target of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CBMicro_006630, is the enzyme cyclooxygenase . This enzyme plays a crucial role in the synthesis of prostaglandins and leukotrienes , which are key mediators in inflammation and allergic reactions .
Mode of Action
The compound interacts with its target, cyclooxygenase, by inhibiting its activity . This inhibition prevents the synthesis of prostaglandins and leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
By inhibiting cyclooxygenase, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes. The downstream effects of this inhibition include a reduction in inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and allergic reactions . This is achieved through the inhibition of prostaglandin and leukotriene synthesis, which are key mediators in these processes .
生化学分析
Biochemical Properties
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, which it inhibits. This inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation . Additionally, 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to form reactive oxygen species in microbial cells, contributing to its antimicrobial properties .
Cellular Effects
The effects of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cyclooxygenase affects the inflammatory response in cells by reducing the production of inflammatory mediators . This compound also impacts microbial cells by generating reactive oxygen species, leading to the inhibition of bacterial, yeast, and fungal growth .
Molecular Mechanism
At the molecular level, 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase, inhibiting its activity and thus reducing the synthesis of prostaglandins and leukotrienes . This binding interaction is crucial for its anti-inflammatory properties. Additionally, the compound’s ability to generate reactive oxygen species in microbial cells contributes to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it retains its catalytic activity for extended periods, even after multiple reuse cycles . Long-term effects on cellular function have been observed, particularly in microbial cells where the compound’s antimicrobial properties persist over time .
Dosage Effects in Animal Models
The effects of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase and reduces inflammation without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase, affecting the metabolic flux of prostaglandins and leukotrienes . The compound’s ability to generate reactive oxygen species also influences metabolic processes in microbial cells, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound’s interactions with these transporters affect its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cyclooxygenase and other biomolecules, influencing its overall efficacy and cellular effects.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-6-4-11(5-7-12)9-14(18)17-10-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZCWERRDGOOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)
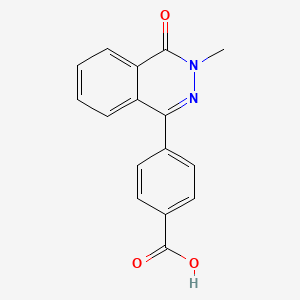
![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
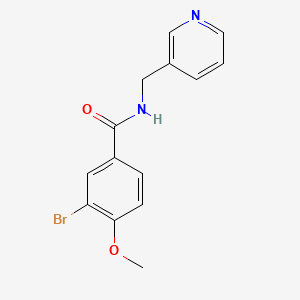
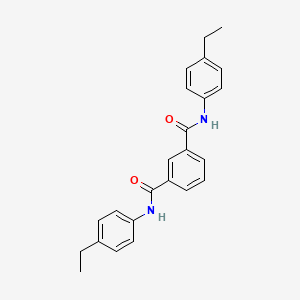
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
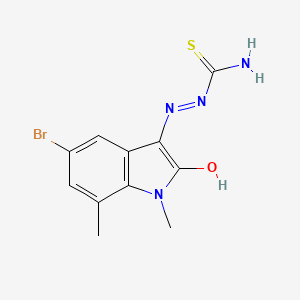
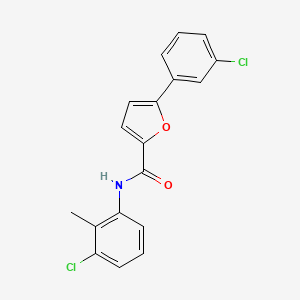
![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)
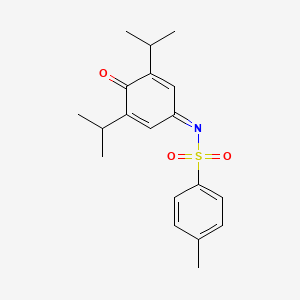
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
